L-ribulose

Catalog No.
S541395
CAS No.
2042-27-5
M.F
C5H10O5
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-ribulose

CAS Number

2042-27-5

Product Name

L-ribulose

IUPAC Name

(3S,4S)-1,3,4,5-tetrahydroxypentan-2-one

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m0/s1

InChI Key

ZAQJHHRNXZUBTE-UCORVYFPSA-N

SMILES

C(C(C(C(=O)CO)O)O)O

solubility

Soluble in DMSO

Synonyms

Ribulose, L-; L-Ribulose; L-Erythro-pentulose; L-Adonose; L-erythro-2-Pentulose.

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C(O1)(CO)O)O)O

The exact mass of the compound L-ribulose is 150.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of pentose in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-ribulose is a monosaccharide classified as a ketopentose, characterized by its five carbon atoms and a ketone functional group. Its chemical formula is C₅H₁₀O₅, and it exists as an enantiomer of D-ribulose. L-ribulose is also known by various names, including L-erythro-pentulose and L-arabinoketose. This compound plays a significant role in various biochemical pathways, notably in the metabolism of carbohydrates and the synthesis of other bioactive substances .

  • Isomerization: It can be interconverted with D-ribose through the action of ribose isomerase enzymes. This reaction is crucial for the metabolism of pentoses in organisms .
  • Phosphorylation: L-ribulose can be phosphorylated to form L-ribulose-1-phosphate, which is an important intermediate in various metabolic pathways .
  • Carboxylation: In some pathways, L-ribulose can react with carbon dioxide, although this is more commonly associated with its D-form in photosynthesis .

L-ribulose exhibits various biological activities:

  • Metabolic Role: It serves as a substrate for enzymes involved in carbohydrate metabolism, particularly in Escherichia coli where it acts as a metabolite .
  • Potential Health Benefits: Some studies suggest that rare sugars like L-ribulose may have health benefits, including anti-diabetic properties and potential roles in weight management due to their low caloric value .

L-ribulose can be synthesized through several methods:

  • Enzymatic Conversion: A common method involves the enzymatic conversion of L-arabinose to L-ribulose using specific enzymes such as L-arabinose isomerase. This bioconversion can be performed in one-pot reactions involving multiple enzymes .
  • Chemical Synthesis: Although less common, chemical methods for synthesizing L-ribulose exist, typically involving complex organic synthesis techniques that may not be economically viable for large-scale production.

L-ribulose has several applications:

  • Food Industry: Due to its low caloric content, it is explored as a sweetener and sugar substitute in food products.
  • Pharmaceuticals: Its potential health benefits make it a candidate for use in dietary supplements aimed at managing blood sugar levels and obesity .
  • Biotechnology: It is used in research settings for studying metabolic pathways and enzyme functions related to carbohydrate metabolism.

Research on L-ribulose interactions has highlighted its role in metabolic pathways involving other sugars:

  • Metabolic Pathways: Studies have shown that L-ribulose interacts with various enzymes that facilitate its conversion to other sugars like D-ribose and D-arabitol, indicating its importance in carbohydrate metabolism .
  • Enzyme Activity: The efficiency of enzymes such as ribose isomerase varies with different substrates, showcasing how L-ribulose's structure influences enzymatic activity and metabolic fluxes .

L-ribulose shares structural similarities with several other pentoses and hexoses. Here are some notable comparisons:

Compound NameStructure TypeKey Characteristics
D-RibuloseKetopentoseCommonly involved in photosynthesis as RuBP; more studied than L-ribulose.
D-RiboseAldopentoseAn important component of nucleotides; widely recognized for its role in energy metabolism.
L-ArabinoseAldopentosePrecursor to L-ribulose; utilized in various metabolic pathways.
D-XyluloseKetopentoseSimilar structure but different biological roles; involved in pentose phosphate pathway.

L-ribulose's uniqueness lies in its specific stereochemistry and its lesser-known role compared to its D-enantiomer and other similar sugars. Its potential applications as a low-calorie sweetener and health supplement further distinguish it from more commonly studied sugars like D-ribose and D-xylulose.

Solubility and Stability Under Varied Conditions

Fundamental Properties

L-Ribulose exhibits exceptional water solubility, with reported values of 1310 g/L at 25°C, classifying it as very soluble in aqueous media [4] [5]. The compound exists as a solid powder at room temperature but can appear as a viscous liquid under certain conditions [6] [7]. Its molecular weight is 150.13 g/mol with the molecular formula C₅H₁₀O₅ [8] [1] [9] [10].

PropertyValueConditions
Water Solubility1310 g/L25°C
Density1.40-1.711 g/cm³Standard conditions
Boiling Point364.2-469.1°CAtmospheric pressure
Flash Point174.1°CClosed cup method
Optical Activity[α]/D +14.5±3.0°c = 0.1 in H₂O

pH Stability Range

L-Ribulose demonstrates good stability across physiological pH ranges. The compound exhibits optimal stability in the pH range of 6-9, making it compatible with most biological systems [11] [12] [13]. The pKa value for the strongest acidic group is reported as 10.29, indicating weak acidic properties [5]. This chemical behavior is characteristic of ketose sugars, where the carbonyl group can participate in various chemical equilibria.

Temperature Stability

The thermal stability of L-ribulose varies significantly depending on the application context. In enzymatic systems, optimal activity is observed at temperatures of 70-75°C [11] [12] [14], while chemical decomposition occurs above 100°C [15] [16]. The compound's flash point at 174.1°C provides guidance for safe handling procedures [1] [17]. For storage purposes, L-ribulose requires refrigeration at -20°C under inert atmosphere conditions to maintain stability [6] [2] [18].

Chemical Stability Considerations

L-Ribulose, like other reducing sugars, is susceptible to oxidation and requires protection from light and air exposure. The compound exhibits moderate thermal stability up to its flash point but becomes unstable at higher temperatures. Storage under inert atmosphere conditions significantly extends shelf life and prevents degradation products formation.

Stability ParameterAssessmentRecommendations
pH Range (6-9)GoodCompatible with physiological conditions
High Temperature (>100°C)PoorAvoid high-temperature processing
OxidationSusceptibleUse inert atmosphere/antioxidants
Light ExposureModerate sensitivityStore in amber containers
Cold Storage (-20°C)ExcellentStandard storage requirement

Thermodynamic Analysis of Isomerization Equilibria

L-Arabinose to L-Ribulose Isomerization

The isomerization of L-arabinose to L-ribulose represents a fundamental biotransformation with significant thermodynamic limitations. Under standard enzymatic conditions (pH 8.0, 70°C), the equilibrium conversion reaches only 19% [12], indicating an unfavorable thermodynamic equilibrium for L-ribulose formation. However, the introduction of borate as a complexing agent dramatically alters this equilibrium.

Research demonstrates that borate addition shifts the equilibrium significantly in favor of L-ribulose production. Under optimized conditions with borate (pH >9, >50°C), conversion yields increase to 75% [19] [20]. This remarkable improvement occurs through the formation of stable L-ribulose-borate complexes, effectively removing the product from the equilibrium and driving the reaction forward.

L-Ribose to L-Ribulose Conversion

The reverse isomerization from L-ribose to L-ribulose exhibits more favorable thermodynamic parameters. Wild-type enzymes achieve 70% conversion under optimal conditions (70-75°C, pH 7.0) [14] [21]. Genetic engineering approaches have further enhanced these parameters, with the R142N mutant achieving 71% conversion and demonstrating superior catalytic efficiency (kcat/Km: 579 mM⁻¹s⁻¹ compared to 375 mM⁻¹s⁻¹ for wild-type) [14].

Isomerization SystemTemperaturepHConversionkcat/Km (mM⁻¹s⁻¹)
L-Arabinose → L-Ribulose70°C8.019%Enhanced at higher T
L-Arabinose → L-Ribulose (borate)>50°C>975%Equilibrium shifted
L-Ribose → L-Ribulose (wild-type)70-75°C7.070%375
L-Ribose → L-Ribulose (R142N)70°C7.071%579

Kinetic and Thermodynamic Parameters

The thermodynamic analysis reveals that temperature plays a crucial role in isomerization equilibria. Higher temperatures generally favor ketose formation, consistent with the endothermic nature of aldose-to-ketose conversions [11] [12] [14]. The activation energies for these transformations are enzyme-dependent, with thermostable variants showing enhanced performance at elevated temperatures.

Chemical Catalyst Systems

Alternative chemical catalysis using basic amino acids provides insight into non-enzymatic thermodynamic behavior. Arginine-catalyzed isomerization at 110°C achieves 8.5% yield within 10 minutes [15] [16], while lysine and histidine show lower efficiencies. These systems operate under harsh conditions and produce colored by-products, limiting their practical applications.

Borate Complexation Effects on Yield Optimization

Mechanism of Borate Enhancement

Borate complexation represents the most effective strategy for L-ribulose yield optimization. The mechanism involves preferential binding of borate to L-ribulose over the starting aldose substrate, creating a thermodynamic driving force for product formation [22] [19] [23]. This complexation occurs through interaction with cis-diol groups present in the furanose form of L-ribulose.

The borate anion (B(OH)₄⁻) forms stable complexes with ketose sugars at alkaline pH values (>8), where the borate concentration exceeds that of boric acid [23] [24]. The complex formation effectively removes L-ribulose from the reaction equilibrium, allowing continued substrate conversion until equilibrium is reestablished at higher product concentrations.

Optimization Parameters

Systematic optimization studies have established optimal borate concentrations for maximum L-ribulose yield. The most effective systems employ borate concentrations of 500 mM for L-arabinose conversion, achieving 70% conversion under optimized conditions (48°C, pH 8) [22]. Higher borate concentrations can inhibit the reaction by complexing with the substrate, reducing available material for conversion.

SystemSubstrateBorate ConcentrationTemperaturepHYield Enhancement
L. plantarum cellsL-Arabinose500 mM48°C870% conversion
E. coli BLAIL-ArabinoseHigh ratio>50°C>975% conversion
Fed-batch processL-Arabinose500 mM optimized48°C870% conversion

Process Engineering Considerations

The implementation of borate complexation in industrial processes requires careful consideration of downstream purification requirements. After L-ribulose-borate complex formation and purification, the complex must be dissociated to recover the free L-ribulose product [22]. This typically involves pH adjustment or ion-exchange chromatography to remove borate ions.

Comparative Analysis with Other Sugar Systems

The borate enhancement effect extends beyond L-ribulose to other rare sugar productions. D-Psicose production from D-fructose shows similar enhancement, with optimal borate-to-substrate ratios of 0.6 providing 2-fold yield increases [23] [24]. These comparative studies confirm that borate complexation represents a general strategy for ketose production optimization.

Molecular Basis of Selectivity

Theoretical studies reveal that the stability of borate-sugar complexes depends on hydrogen bonding patterns and spatial arrangements of hydroxyl groups [25] [26]. L-Ribulose forms particularly stable borate complexes due to favorable hydrogen bonding between the ribose 3-OH group and negatively charged borate oxygen atoms. This selectivity provides the thermodynamic basis for the observed yield enhancements.

The optimization of L-ribulose production through borate complexation represents a successful example of chemical equilibrium manipulation for biotechnological applications. The combination of enzymatic specificity with chemical equilibrium shifting provides a powerful tool for rare sugar production, achieving conversions that would be impossible through enzymatic catalysis alone.

Industrial Applications and Scale-Up

Commercial implementation of borate-enhanced L-ribulose production has demonstrated scalability and economic viability. Continuous production systems using immobilized enzymes in the presence of borate maintain high conversion rates over extended periods [22] [19]. The ability to recycle both enzyme and borate components makes these processes attractive for industrial rare sugar production.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.2

Exact Mass

150.0528

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

202306UV02

Other CAS

551-84-8
488-84-6

Dates

Last modified: 08-15-2023
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